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Compound of Interest

Compound Name: 3-(Bromomethyl)pyridazine

Cat. No.: B1321611

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Bromomethyl)pyridazine is a versatile heterocyclic building block of significant interest in
medicinal chemistry and drug discovery. Its pyridazine core is a recognized pharmacophore
present in numerous biologically active compounds, and the reactive bromomethyl group
allows for facile derivatization and incorporation into larger molecular scaffolds. This technical
guide provides a comprehensive overview of the physical and chemical properties, synthesis,
reactivity, and potential applications of 3-(Bromomethyl)pyridazine, tailored for researchers
and professionals in the pharmaceutical and chemical sciences.

Core Properties

3-(Bromomethyl)pyridazine is a halogenated pyridazine derivative. It is typically available as
a free base or as a more stable hydrobromide salt. The properties of both forms are crucial for
its handling, storage, and application in synthesis.

Physical and Chemical Properties

The key physical and chemical properties of 3-(Bromomethyl)pyridazine and its
hydrobromide salt are summarized in the table below for easy reference and comparison.
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3- 3-
Property (Bromomethyl)pyridazine (Bromomethyl)pyridazine

(Free Base) Hydrobromide
CAS Number 60023-36-1 1452483-94-1
Molecular Formula CsHsBrN2 CsHeBrz2N2
Molecular Weight 173.01 g/mol 253.92 g/mol
Appearance Solid Off-white solid
Melting Point 64.5 °C Not available
Boiling Point 293.8 °C at 760 mmHg Not available
Density 1.641 g/cm3 Not available
Flash Point 131.5°C Not available

Solubility

While specific quantitative solubility data for 3-(Bromomethyl)pyridazine is not extensively
documented, its polarity suggests solubility in a range of common organic solvents. Based on
the properties of similar heterocyclic compounds like pyridine, it is expected to be soluble in
alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and polar
aprotic solvents (THF, ethyl acetate). Its solubility in water is likely to be limited for the free base
but would be enhanced for the hydrobromide salt.

Stability and Storage

As a brominated heterocyclic compound, 3-(Bromomethyl)pyridazine should be handled with
care. The hydrobromide salt is generally more stable and less reactive than the free base.

e Storage: It is recommended to store 3-(Bromomethyl)pyridazine in a tightly sealed
container in a cool, dry, and well-ventilated area, away from incompatible materials such as
strong oxidizing agents and strong acids. For long-term storage, refrigeration is advisable.

 Stability: The compound may be sensitive to light and moisture. The bromomethyl group is
susceptible to nucleophilic substitution, and the compound's stability can be compromised in

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1321611?utm_src=pdf-body
https://www.benchchem.com/product/b1321611?utm_src=pdf-body
https://www.benchchem.com/product/b1321611?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

the presence of nucleophiles.

Synthesis and Reactivity

The synthesis of 3-(Bromomethyl)pyridazine is a key step in its utilization as a building block.
The reactivity of both the pyridazine ring and the bromomethyl group dictates its synthetic
applications.

Synthetic Pathway

A common and efficient method for the synthesis of 3-(Bromomethyl)pyridazine is the free-
radical bromination of 3-methylpyridazine. This reaction typically employs N-Bromosuccinimide
(NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN).

Synthesis of 3-(Bromomethyl)pyridazine

NBS, AIBN
3-Methylpyridazine CCH4, Reflux 3-(Bromomethyl)pyridazine

Click to download full resolution via product page

Caption: Synthetic route to 3-(Bromomethyl)pyridazine.

Experimental Protocol: Synthesis of 3-
(Bromomethyl)pyridazine

The following protocol is a representative procedure for the synthesis of 3-
(Bromomethyl)pyridazine from 3-methylpyridazine.

Materials:
o 3-Methylpyridazine

e N-Bromosuccinimide (NBS)
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Azobisisobutyronitrile (AIBN)

Carbon tetrachloride (CCla)

Saturated sodium bicarbonate solution

Brine

Anhydrous sodium sulfate (Na2S0a)

Procedure:

o Dissolve 3-methylpyridazine (1.0 equivalent) in carbon tetrachloride.

o Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution.

o Reflux the reaction mixture for approximately 4 hours. Monitor the progress of the reaction
by Thin Layer Chromatography (TLC).

 After the reaction is complete, cool the mixture to room temperature.

 Filter the mixture to remove the succinimide byproduct.

o Wash the filtrate with a saturated sodium bicarbonate solution, followed by a wash with brine.
o Dry the organic layer over anhydrous sodium sulfate.

o Concentrate the organic layer under reduced pressure to yield the crude 3-
(Bromomethyl)pyridazine, which can be further purified by chromatography if necessary.

Reactivity

The reactivity of 3-(Bromomethyl)pyridazine is characterized by two main features: the
electrophilic nature of the pyridazine ring and the high reactivity of the bromomethyl group as
an electrophile.

o Pyridazine Ring: The pyridazine ring is an electron-deficient aromatic system due to the
presence of two adjacent nitrogen atoms. This makes it susceptible to nucleophilic aromatic
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substitution, although the conditions required are often harsh. The nitrogen atoms can also
act as basic sites and can be protonated or alkylated.

o Bromomethyl Group: The C-Br bond in the bromomethyl group is polarized, making the
carbon atom electrophilic. This group readily participates in nucleophilic substitution
reactions (Sn2 type) with a wide range of nucleophiles, including amines, alcohols, thiols,
and carbanions. This reactivity is the cornerstone of its utility as a building block for
introducing the pyridazin-3-ylmethyl moiety into other molecules.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of 3-
(Bromomethyl)pyridazine. The following are the expected spectral data based on its structure
and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show characteristic signals for the
pyridazine ring protons and the methylene protons of the bromomethyl group. The pyridazine
protons will appear in the aromatic region (typically & 7.5-9.0 ppm) and will exhibit coupling
patterns dependent on their relative positions. The methylene protons (-CH2Br) are expected
to appear as a singlet in the range of & 4.5-5.0 ppm.

e 13C NMR: The carbon NMR spectrum will show signals for the four distinct carbon atoms of
the pyridazine ring and one signal for the methylene carbon. The chemical shifts of the
pyridazine carbons will be in the aromatic region (typically 4 120-160 ppm). The methylene
carbon (-CH2Br) is expected to have a chemical shift in the range of d 30-40 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 3-(Bromomethyl)pyridazine would display characteristic absorption bands
corresponding to its functional groups. Key expected peaks include:

e C-H stretching (aromatic): ~3000-3100 cm~—1
e C=N and C=C stretching (pyridazine ring): ~1400-1600 cm~1

e C-H bending (aromatic): ~700-900 cm~1
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e C-Br stretching: ~500-600 cm~1

Mass Spectrometry (MS)

In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M+) would
be observed, along with a characteristic M+2 peak of similar intensity due to the presence of
the bromine isotopes ("°Br and 8Br). Common fragmentation patterns would involve the loss of
a bromine radical (+Br) to give a stable pyridazinylmethyl cation, or the loss of the entire
bromomethyl group.

Applications in Drug Discovery and Development

The pyridazine scaffold is a "privileged structure” in medicinal chemistry, appearing in a wide
array of pharmacologically active molecules.[1] Pyridazine derivatives have been reported to
exhibit a broad spectrum of biological activities, including but not limited to:

Anticancer

Anti-inflammatory

Antimicrobial

Antihypertensive

Anticonvulsant

3-(Bromomethyl)pyridazine serves as a key intermediate for the synthesis of novel
pyridazine-containing compounds for screening and development as potential therapeutic
agents. The ability to readily introduce the pyridazin-3-ylmethyl group allows for the systematic
exploration of structure-activity relationships (SAR) in drug discovery programs.

Safety and Handling

3-(Bromomethyl)pyridazine and its hydrobromide salt should be handled with appropriate
safety precautions.

o Hazard Statements: The hydrobromide salt is classified as harmful if swallowed (H302) and
causes severe skin burns and eye damage (H314).[2]
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e Precautionary Measures: It is essential to wear appropriate personal protective equipment
(PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work
should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes,
rinse immediately with plenty of water and seek medical attention.

Conclusion

3-(Bromomethyl)pyridazine is a valuable and versatile building block for the synthesis of a
wide range of pyridazine-containing molecules. Its well-defined physical and chemical
properties, coupled with its straightforward synthesis and predictable reactivity, make it an
important tool for researchers in drug discovery and organic synthesis. A thorough
understanding of its characteristics, as outlined in this guide, is crucial for its effective and safe
utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. filesOl.core.ac.uk [filesOl.core.ac.uk]
¢ 2. solubilityofthings.com [solubilityofthings.com]

¢ To cite this document: BenchChem. [An In-depth Technical Guide to 3-
(Bromomethyl)pyridazine: Properties, Synthesis, and Applications]. BenchChem, [2025].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1321611#3-bromomethyl-
pyridazine-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1321611?utm_src=pdf-body
https://www.benchchem.com/product/b1321611?utm_src=pdf-custom-synthesis
https://files01.core.ac.uk/download/pdf/144008248.pdf
https://www.solubilityofthings.com/pyridine
https://www.benchchem.com/product/b1321611#3-bromomethyl-pyridazine-physical-and-chemical-properties
https://www.benchchem.com/product/b1321611#3-bromomethyl-pyridazine-physical-and-chemical-properties
https://www.benchchem.com/product/b1321611#3-bromomethyl-pyridazine-physical-and-chemical-properties
https://www.benchchem.com/product/b1321611#3-bromomethyl-pyridazine-physical-and-chemical-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1321611?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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